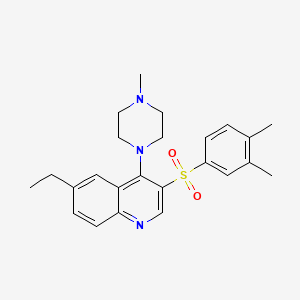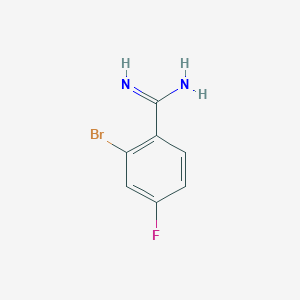
3-(2-(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one is a novel organic compound characterized by its complex structure, combining a quinazolinone core with a pyrrolidine and methoxypyrazine substituent. This intricate architecture suggests significant potential in various scientific research fields, including chemistry, biology, and medicine, due to its anticipated biochemical interactions and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one typically involves multi-step organic reactions, starting from readily available precursors. The process generally includes:
Formation of the Quinazolinone Core: Utilizing anthranilic acid derivatives, the quinazolinone ring is constructed through cyclization reactions.
Attachment of Pyrrolidine Substituent:
Incorporation of Methoxypyrazine: Finally, the methoxypyrazine moiety is added, typically through etherification reactions, leveraging the reactivity of the quinazolinone and pyrrolidine intermediates.
Industrial Production Methods: Scaling up the production of this compound for industrial purposes would require optimization of each synthetic step to ensure high yield and purity. Continuous flow chemistry and process intensification techniques may be employed to achieve efficient and economically viable production.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: This compound can undergo oxidative transformations, particularly at the methoxypyrazine and pyrrolidine moieties.
Reduction: The quinazolinone core can be reduced under specific conditions, leading to a variety of reduced derivatives.
Substitution: Both nucleophilic and electrophilic substitutions are feasible, particularly at the pyrrolidine and methoxypyrazine sites.
Common Reagents and Conditions:
Oxidation: Use of oxidizing agents like hydrogen peroxide or potassium permanganate under controlled conditions.
Reduction: Application of reducing agents such as sodium borohydride or catalytic hydrogenation.
Substitution: Utilization of appropriate nucleophiles or electrophiles, depending on the desired substitution pattern, often under basic or acidic conditions.
Major Products: The reactions typically yield a range of derivatives, varying based on the specific functional groups introduced or altered during the reaction process. These products can exhibit distinct biological or chemical properties, making them valuable for further research and development.
Aplicaciones Científicas De Investigación
Chemistry: The compound's reactivity and functional diversity make it a valuable building block for constructing more complex molecules. Biology: Its structural motifs suggest potential biological activity, making it a candidate for drug discovery and development. Medicine: Preliminary studies may explore its efficacy as a therapeutic agent, targeting specific molecular pathways. Industry: Beyond pharmaceuticals, the compound could find applications in material science, particularly in the development of novel polymers or catalysts.
Mecanismo De Acción
The compound's mechanism of action is likely multifaceted, involving interactions with various molecular targets. The quinazolinone core may interact with enzymes or receptors, altering their activity, while the pyrrolidine and methoxypyrazine moieties could enhance binding affinity or selectivity for specific biological targets. Detailed mechanistic studies are essential to elucidate these interactions fully.
Comparación Con Compuestos Similares
3-(2-(3-(2-Methoxyphenyl)pyrrolidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one
3-(2-(3-((4-Methoxypyridin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one
3-(2-(3-((3-Ethoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one
Uniqueness: The distinct feature of 3-(2-(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one is its methoxypyrazine moiety, which can significantly influence its chemical reactivity and biological activity. This structural uniqueness provides it with specific properties that might not be observed in related compounds.
So, does this article quench your thirst for chemical knowledge, or is there something more specific you're after?
Propiedades
IUPAC Name |
3-[2-[3-(3-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]-2-oxoethyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O4/c1-27-17-18(21-8-7-20-17)28-13-6-9-23(10-13)16(25)11-24-12-22-15-5-3-2-4-14(15)19(24)26/h2-5,7-8,12-13H,6,9-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIBFDBJHCSVCNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CN=C1OC2CCN(C2)C(=O)CN3C=NC4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(4-fluorobenzyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2838831.png)


![2-hydroxy-N-{1-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}pyridine-3-carboxamide](/img/structure/B2838836.png)

![9-benzyl-1,7-dimethyl-3-(2-methylallyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-quinone](/img/structure/B2838838.png)
![N-[4-({6-methyl-10-oxo-2-oxa-9-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-13-yl}sulfamoyl)phenyl]propanamide](/img/structure/B2838839.png)
![5-ethyl-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)thiophene-2-sulfonamide](/img/structure/B2838840.png)

![Ethyl 1-[[(3R,4R)-3-amino-4-hydroxycyclopentyl]methyl]pyrazole-4-carboxylate;dihydrochloride](/img/structure/B2838842.png)
![ethyl 5-chloro-7-methyl-2-oxo-2H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2838843.png)
![3-benzyl-2-{[(4-nitrophenyl)methyl]sulfanyl}-6-(piperidin-1-yl)-3,4-dihydroquinazolin-4-one](/img/structure/B2838845.png)
![7-[2-HYDROXY-3-(2-METHYLPHENOXY)PROPYL]-1,3-DIMETHYL-8-(METHYLAMINO)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE](/img/structure/B2838847.png)

